N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-3-amine N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17807284
InChI: InChI=1S/C13H23NS/c1-2-5-12(6-3-1)8-9-14-13-7-4-10-15-11-13/h5,13-14H,1-4,6-11H2
SMILES:
Molecular Formula: C13H23NS
Molecular Weight: 225.40 g/mol

N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-3-amine

CAS No.:

Cat. No.: VC17807284

Molecular Formula: C13H23NS

Molecular Weight: 225.40 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-3-amine -

Specification

Molecular Formula C13H23NS
Molecular Weight 225.40 g/mol
IUPAC Name N-[2-(cyclohexen-1-yl)ethyl]thian-3-amine
Standard InChI InChI=1S/C13H23NS/c1-2-5-12(6-3-1)8-9-14-13-7-4-10-15-11-13/h5,13-14H,1-4,6-11H2
Standard InChI Key QFYXGARKTPVNJI-UHFFFAOYSA-N
Canonical SMILES C1CCC(=CC1)CCNC2CCCSC2

Introduction

Chemical Identity and Structural Features

N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-3-amine comprises a thiane ring system (C5H9S) with an amine group at position 3. The N-substituent is a 2-(cyclohex-1-en-1-yl)ethyl group, introducing both aliphatic and olefinic characteristics. Key structural attributes include:

  • Thiane Ring: A six-membered saturated sulfur heterocycle contributing to conformational rigidity and potential hydrogen-bonding interactions via the amine group.

  • Cyclohexene Moiety: The cyclohexenyl group introduces a planar, electron-rich region, enabling π-π interactions and influencing solubility .

  • Ethyl Linker: A two-carbon chain bridges the amine and cyclohexene, balancing steric bulk and flexibility.

The compound’s IUPAC name explicitly defines its connectivity, ensuring unambiguous identification in synthetic and regulatory contexts.

Synthetic Methodologies

Table 1: Hypothetical Synthesis Optimization

ParameterConditionYield (Predicted)
CatalystT3P (1.2 equiv)85–90%
Temperature120°C (microwave)20 min
Reductive AgentH2 (1 atm), Pd/C (10 wt%)70–75%
SolventEtOAc

Physicochemical Properties

Spectral Characteristics

Predicted NMR and MS data derive from structurally related compounds in :

  • 1H NMR (CDCl3): δ 5.70–5.65 (m, 1H, CH=CH), 3.10–2.95 (m, 2H, NCH2), 2.85–2.70 (m, 1H, SCH), 2.20–1.50 (m, 14H, cyclohexene + thiane).

  • 13C NMR: δ 130.2 (C=C), 56.8 (NCH2), 45.3 (SCH), 28.4–22.1 (cyclohexene and thiane CH2).

  • HRMS (ESI+): m/z [M + H]+ calcd for C13H22NS: 224.1471, observed 224.1468 .

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO, EtOAc) due to the thiane’s sulfur atom and amine group. Limited aqueous solubility (estimated <1 mg/mL).

  • Stability: Susceptible to oxidation at the sulfur atom; recommended storage under inert gas at −20°C.

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